1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene
Overview
Description
1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene is an organic compound characterized by the presence of a chloromethyl group and a chlorobenzene moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with chloromethylbenzene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield products with reduced functional groups, such as alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties .
Scientific Research Applications
1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene exerts its effects is primarily through its reactivity with other chemical species. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties .
Comparison with Similar Compounds
1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene can be compared with other similar compounds such as:
4-Chlorophenol: Shares the chlorobenzene moiety but lacks the chloromethyl group, resulting in different reactivity and applications.
Chloromethylbenzene: Contains the chloromethyl group but lacks the phenoxy linkage, leading to distinct chemical behavior.
4-Chlorobenzyl Chloride: Similar in structure but with different substitution patterns, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1-chloro-4-[4-(chloromethyl)phenoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXYJCYTXSWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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